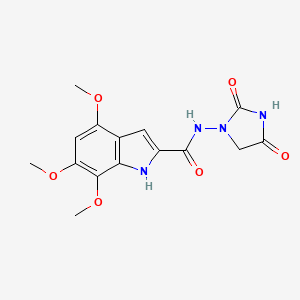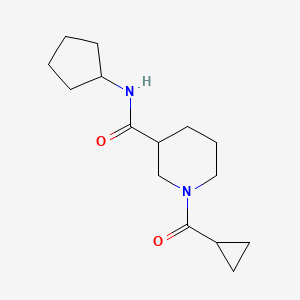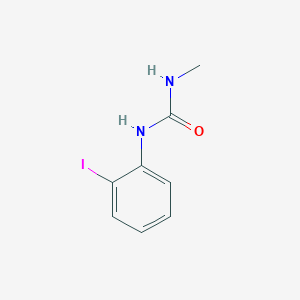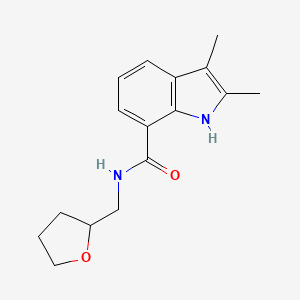![molecular formula C16H26N2O2 B7526207 [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone, also known as ACPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPC belongs to the class of cyclic amino acids and is structurally similar to the neurotransmitter glutamate.
Mécanisme D'action
The exact mechanism of action of [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone is not fully understood. However, it is believed to act as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. This results in the modulation of glutamate neurotransmission, which is involved in various cognitive processes.
Biochemical and Physiological Effects:
[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which is involved in cognitive processes. [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and the growth of new neurons.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone is also stable under normal laboratory conditions. However, one limitation of [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanism of action of [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone involves the cyclization of N-(tert-butoxycarbonyl)-3-aminopiperidine with cyclopropylketone. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The resulting product is then subjected to deprotection using trifluoroacetic acid to obtain [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone.
Applications De Recherche Scientifique
[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function, memory, and learning. [3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.
Propriétés
IUPAC Name |
[3-(azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(13-7-8-13)18-11-5-6-14(12-18)16(20)17-9-3-1-2-4-10-17/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWLZSUAUBXAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)





![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)


